3-Nonyne is a unique chemical compound that falls under the category of alkynes, which are hydrocarbons that consist of carbon-carbon triple bonds . The name ‘nonyne’ is derived from its structure, specifically, it has nine carbon atoms, and the ‘-yne’ suffix denotes the presence of a triple bond .
The formula for nonyne is
C9H16C_9H_{16}C9H16
, implying that it contains nine carbon © atoms and sixteen hydrogen (H) atoms . The unique feature of nonyne, and indeed all alkynes, is the carbon-carbon triple bond that differentiates them from other hydrocarbons like alkanes and alkenes . Nonyne is a colorless liquid at room temperature, similar to other hydrocarbons . It has a characteristic sharp or pungent smell, which is common to many alkynes .Due to the presence of a triple bond, nonyne is a highly reactive compound . This high reactivity stems from the fact that the triple bond in alkynes is relatively unstable and rich in electrons, which makes it a prime target for electrophiles . Given this, nonyne undergoes many of the standard reactions for alkynes, including hydrogenation (addition of hydrogen), halogenation (addition of halogens), and hydration (addition of water) . As for its uses, nonyne is primarily utilized in the research and development sectors of chemistry . It can serve as a building block in the synthesis of more complex molecules for various purposes including the development of pharmaceuticals and polymers .
3-Nonyne is an alkyne with the chemical formula and a molecular weight of approximately 124.2233 g/mol. It is characterized by the presence of a triple bond between the third and fourth carbon atoms in its linear carbon chain, making it a member of the nonyne family of compounds. Its structural formula can be represented as follows:
textH H | |H—C≡C—C—C—C—C—C—H | | H H
3-Nonyne is known for its reactivity due to the triple bond, which can participate in various
There is no documented research on the specific mechanism of action of 3-nonyne in biological systems.
These reactions highlight the versatility of 3-nonyne in organic synthesis.
3-Nonyne can be synthesized through several methods:
3-Nonyne has several applications in various fields:
Similar compounds to 3-nonyne include:
| Compound | Formula | Type | Reactivity |
|---|---|---|---|
| 3-Nonyne | C9H16 | Alkyne | High |
| 1-Nonyne | C9H16 | Terminal Alkyne | Moderate |
| 2-Nonyne | C9H16 | Internal Alkyne | Moderate |
| Nonane | C9H20 | Alkane | Low |
The uniqueness of 3-nonyne lies in its internal triple bond, which provides distinct reactivity compared to both terminal alkynes and saturated hydrocarbons. This characteristic makes it particularly useful in synthetic applications where specific reactivity is desired.
Flammable;Health Hazard